1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole
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Overview
Description
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride.
Formation of Imidazole Ring: The sulfonyl chloride is then reacted with 4-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
- 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine
- 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]pyrrolidine
Uniqueness
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to its piperazine, piperidine, and pyrrolidine analogs. The imidazole ring’s ability to participate in various interactions makes it a versatile compound for different applications.
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-13-8-15(14(21-6-2)7-11(13)3)22(18,19)17-9-12(4)16-10-17/h7-10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIMLHBBINHDOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=C(N=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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